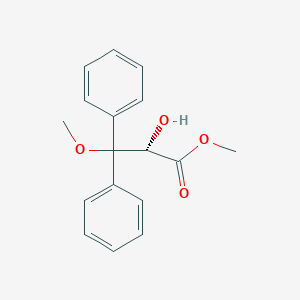
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
カタログ番号 B175016
CAS番号:
177036-78-1
分子量: 286.32 g/mol
InChIキー: BEPLSLADXOJCBY-OAHLLOKOSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its sources or applications .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthesis, which is the process of deconstructing the compound into simpler components .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with different reagents under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory experiments .科学的研究の応用
Crystal Structure and Spectroscopy
- The crystal structure of a related compound, methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate, has been determined. It exhibits a trans conformation and is linked via weak intermolecular hydrogen bonds. The IR spectrum confirms the presence of this hydrogen bond, providing insights into its molecular interactions (Kolev et al., 1995).
Photophysical Properties
- A study on the photophysical properties of compounds with a similar structure, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, reveals unique characteristics in luminescence properties depending on the substituted group. This has implications for the use of such compounds in photophysical applications (Kim et al., 2021).
Chemical Reactions and Synthesis
- Research on the reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide has led to the formation of related compounds. This reveals the reaction mechanisms and potential for synthesizing similar structures (Toda & Takehira, 1972).
- A study on palladium-catalyzed annulation of aryl-1,2-diols and propargylic carbonates provides insights into the synthesis process of related compounds, highlighting the importance of regioselectivity in cyclization reactions (Labrosse et al., 2003).
- Investigation into diphenylpropan-1,2-diols syringates from the roots of Erythrina variegata presents an unusual structure of similar compounds, indicating potential for diverse applications (Tanaka et al., 2002).
Photopolymerization
- A study on nitroxide-mediated photopolymerization introduces a compound with a structure related to methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, which could be relevant in polymer chemistry (Guillaneuf et al., 2010).
Catalytic Studies
- Research into Mn(III)-Schiff Base-Dicyanamide complexes, which include similar compounds, has implications for catalytic behavior and peroxidase studies (Bermejo et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLSLADXOJCBY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442875 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177036-78-1 | |
| Record name | Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


5 g (19.6 mmol) of methyl 3,3-diphenyl-2,3-epoxypropionate were dissolved in 50 ml of absolute methanol and, at 0° C., 0.1 ml of boron trifluoride etherate was added. The mixture was stirred at 0° C. for 2 h and at room temperature for a further 12 h. The solvent was distilled out, the residue was taken up in ethyl acetate, washed with sodium bicarbonate solution and water and dried over magnesium sulfate. After removal of the solvent by distillation there remained 5.5 g (88%) of a pale yellow oil.



Synthesis routes and methods II
Procedure details







Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

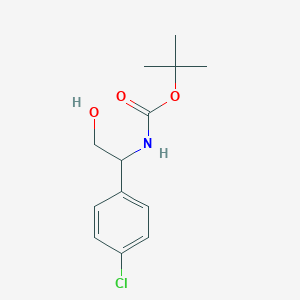
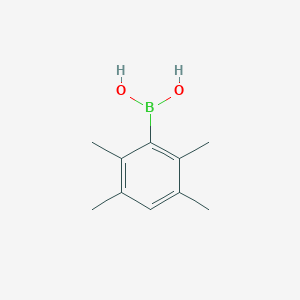
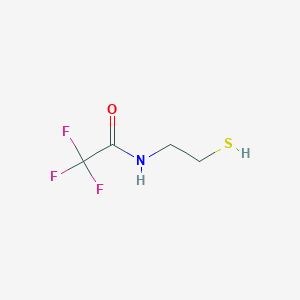

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
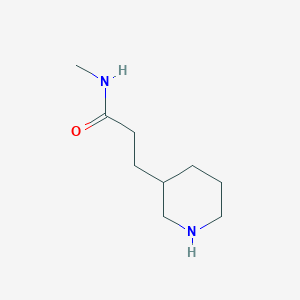

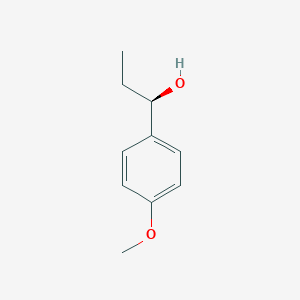

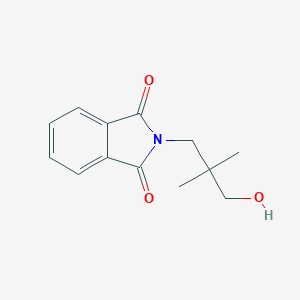

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)